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(1S)-(-)-Camphanic acid amide Documentation Hub

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  • Product: (1S)-(-)-Camphanic acid amide
  • CAS: 54200-37-2

Core Science & Biosynthesis

Foundational

The Stereochemical Anchor: A Technical Guide to (1S)-(-)-Camphanic Acid Amide Structural Analysis

[1][2] Executive Summary Topic: Structural confirmation and enantiomeric resolution of chiral amines using (1S)-(-)-camphanic acid derivatives. Core Utility: (1S)-(-)-Camphanic acid (and its chloride derivative) serves a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Topic: Structural confirmation and enantiomeric resolution of chiral amines using (1S)-(-)-camphanic acid derivatives. Core Utility: (1S)-(-)-Camphanic acid (and its chloride derivative) serves as a rigid "chiral anchor."[1] Unlike flexible Chiral Derivatizing Agents (CDAs) like Mosher's acid (MTPA), the camphanic moiety possesses a fused bicyclic skeleton. This rigidity restricts conformational freedom, often leading to superior crystallinity for X-ray analysis and distinct diastereomeric solvability in chromatography.

This guide details the end-to-end workflow: from the derivatization reaction to absolute configuration assignment via NMR and X-ray crystallography.[1]

Mechanism of Action

The core principle relies on converting a mixture of enantiomeric amines (R-NH2 and S-NH2) into a pair of diastereomeric amides using an enantiomerically pure reagent, (1S)-(-)-camphanic chloride.[1]

Chemical Transformation

The reaction is a nucleophilic acyl substitution. The chiral amine attacks the carbonyl carbon of the camphanic chloride. The rigid bicyclic framework of the camphanic group remains invariant, acting as the internal stereochemical reference.

Key Advantages over Other CDAs:

  • Rigidity: No rotation around the chiral center of the auxiliary, reducing NMR signal broadening caused by rotamers.

  • Crystallinity: The bulky, non-planar shape promotes lattice formation, making it ideal for X-ray diffraction.

  • Separation: The diastereomers often exhibit significantly different polarity, facilitating silica gel or C18 separation.

ReactionMechanism Reagent (1S)-(-)-Camphanic Chloride (Rigid Chiral Anchor) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Target Chiral Amine (Racemic or Unknown) Amine->Intermediate Product Diastereomeric Amides (1S, R') and (1S, S') Intermediate->Product Cl- Elimination Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Figure 1: Reaction pathway for the formation of diastereomeric camphanic amides.

Experimental Protocol: The "Gold Standard" Derivatization

Note: This protocol assumes the use of (1S)-(-)-camphanic chloride, as it is more reactive and cleaner than using the acid with coupling agents.[1]

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: Chiral amine (approx. 0.1 mmol).[2]

  • Reagent: (1S)-(-)-Camphanic chloride (1.2 equivalents).[1]

  • Base: Triethylamine (Et3N) or Pyridine (1.5 equivalents).[1] Pyridine is preferred for sterically hindered amines.

  • Catalyst: DMAP (4-Dimethylaminopyridine) - 5-10 mol% (Optional, for sluggish reactions).[1]

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology
  • Preparation: Flame-dry a 10 mL round-bottom flask or reaction vial under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the chiral amine (0.1 mmol) in anhydrous DCM (1-2 mL).

  • Base Addition: Add Et3N (0.15 mmol). If the amine is a salt (e.g., hydrochloride), increase base to 2.5 equivalents to free the amine.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add (1S)-(-)-camphanic chloride (0.12 mmol) portion-wise or as a solution in DCM.

    • Why 0°C? Controls exotherm and prevents potential racemization of sensitive amines, although camphanic acid itself is stable.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Target spot should disappear; two new spots may appear if racemic).

  • Quenching: Add saturated NaHCO3 solution (1 mL) to hydrolyze excess acid chloride.

  • Workup:

    • Extract with DCM (3 x 5 mL).

    • Wash combined organics with 1M HCl (to remove excess pyridine/amine) and Brine.

    • Dry over Na2SO4, filter, and concentrate in vacuo.[1]

Structural Analysis & Confirmation

A. NMR Spectroscopy (The Comparative Method)

Unlike Mosher esters, where


 values follow a predictable "plane" rule, Camphanic amides rely on the comparative shift  between diastereomers.

The Logic: The camphanic group contains three methyl groups (singlets) and a rigid bicyclic system. When derivatized:

  • 1H NMR: The chemical shifts of the amine's substituents will differ between the

    
     and 
    
    
    
    diastereomers due to the anisotropic cone of the camphanic carbonyls.
  • Diagnostic Signals: Look for the separation of signals in the amine's

    
    -proton or adjacent methyl groups.
    
  • Quantification: Integrate the distinct signals to determine Enantiomeric Excess (ee).

ParameterObservationInterpretation
Shift Separation (

)
> 0.05 ppmExcellent resolution; easy integration.
Shift Separation (

)
< 0.01 ppmPoor resolution; consider higher field NMR or different solvent (C6D6 vs CDCl3).
Methyl Signals 3 Singlets (0.8-1.1 ppm)Characteristic of the camphanic core.[1] Used as internal reference.
B. X-Ray Crystallography (The Absolute Truth)

This is the strongest application of camphanic acid. If you can grow a crystal, you solve the structure without ambiguity.

Why it works: Since the configuration of the (1S)-(-)-camphanic moiety is known and invariant , it acts as a reference point.[1]

  • Grow single crystals of the amide derivative (slow evaporation from EtOAc/Hexane or MeOH).

  • Solve the structure.

  • Assign the unknown amine configuration relative to the known (1S) centers of the camphanic framework.

DecisionTree Start Crude Amide Mixture TLC Check TLC/HPLC Start->TLC Separation Can Diastereomers be Separated? TLC->Separation SepYes Yes (Flash/Prep HPLC) Separation->SepYes Distinct Spots SepNo No (Overlap) Separation->SepNo Single Spot Crystallize Crystallize One Isomer SepYes->Crystallize XRay X-Ray Diffraction (Reference: 1S-Camphanic) Crystallize->XRay Result1 Absolute Configuration CONFIRMED XRay->Result1 NMR High-Field NMR (600 MHz+) SepNo->NMR Solvent Change Solvent (CDCl3 -> C6D6) NMR->Solvent Result2 Determine ee% via integration Solvent->Result2

Figure 2: Decision tree for structural confirmation methodology.

Chromatographic Separation

If the goal is preparative resolution (obtaining pure enantiomers of the amine), the camphanic amides must be separated.

  • Stationary Phase: Standard Silica Gel is often sufficient due to the structural difference. For difficult cases, C18 (Reverse Phase) is effective.

  • Mobile Phase:

    • Normal Phase: Hexane/Ethyl Acetate (gradient).

    • Reverse Phase: Water/Acetonitrile (with 0.1% Formic acid).

  • Hydrolysis (Recovery): Post-separation, the camphanic group can be removed to recover the pure chiral amine using harsh hydrolysis (e.g., 6N HCl, reflux, 12-24h) or reduction methods, though amide hydrolysis is notoriously difficult.[1] Note: Camphanic amides are very stable; ensure the amine survives the cleavage conditions.

References

  • Gerlach, H., & Zagalak, P. (1973). Determination of the optical purity of primary amines by gas chromatography of their diastereoisomeric camphanic acid amides. Journal of the Chemical Society, Chemical Communications.

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [1]

  • Sigma-Aldrich. (n.d.).[1] (1S)-(-)-Camphanic chloride Product Specification and Technical Data.[1]

  • Yayon, A., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines. National Institutes of Health (NIH) / PubMed.

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004).[1] The assignment of absolute configuration by NMR.[3][4][5] Chemical Reviews, 104(1), 17-118.[1] [1]

Sources

Exploratory

The Definitive Guide to (1S)-(-)-Camphanic Acid Amide: Chirality, Synthesis, and Resolution

The following technical guide details the structural basis, mechanistic utility, and experimental application of (1S)-(-)-Camphanic acid amide in chiral resolution. Executive Summary In the high-stakes arena of drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural basis, mechanistic utility, and experimental application of (1S)-(-)-Camphanic acid amide in chiral resolution.

Executive Summary

In the high-stakes arena of drug development and asymmetric synthesis, the separation of enantiomers remains a critical bottleneck.[1] While modern chiral stationary phases (CSPs) have advanced, chiral derivatization remains the gold standard for resolving complex amines and alcohols that fail direct chromatographic separation.

(1S)-(-)-Camphanic acid , a rigid bicyclic lactone derived from camphor, serves as a premier Chiral Derivatizing Agent (CDA). Unlike flexible agents (e.g., Mosher’s acid), the camphanic moiety possesses a "locked" conformation that maximizes steric differentiation between diastereomers. This guide provides a validated roadmap for using (1S)-(-)-Camphanic acid chloride to resolve racemic amines, determine enantiomeric purity, and assign absolute configuration via X-ray crystallography.

Structural Foundation & Stereochemistry

The efficacy of (1S)-(-)-Camphanic acid stems from its rigid 2-oxabicyclo[2.2.1]heptane skeleton. This structure creates a defined steric environment that is less susceptible to conformational averaging than freely rotating acyclic auxiliaries.

Stereochemical Nomenclature

Confusion often arises between the IUPAC numbering and the historical "camphor" numbering.

  • Commercial Reagent: (1S)-(-)-Camphanic acid (or its acid chloride).

  • Source: Derived from (1R)-(+)-Camphor (natural camphor) via oxidation.

  • Absolute Configuration: The bridgehead carbon bearing the carboxyl group is designated (1S) in the derivative name, though IUPAC numbering may vary based on priority rules.

  • Key Feature: The (-) rotation is the critical identifier for the standard commercial reagent [CAS: 13429-83-9].

Mechanism of Discrimination

When (1S)-(-)-Camphanic chloride reacts with a racemic amine (


), it forms two diastereomeric amides:
  • (1S)-Camphanoyl-(R)-Amine

  • (1S)-Camphanoyl-(S)-Amine

The "Locked" Advantage: The bridgehead methyl groups (C7-dimethyl) and the lactone ring impose severe steric constraints. In the resulting amides, the bulky camphanoyl group forces the amine substituents into specific quadrants. This maximizes the difference in physical properties (solubility, polarity, adsorption affinity), resulting in:

  • High

    
      values in chromatography (HPLC/TLC).
    
  • Distinct Solubility profiles, facilitating fractional crystallization.

  • Crystallinity: The rigid skeleton promotes lattice formation, making these derivatives ideal for X-ray structure determination.

Strategic Workflow: Resolution of Racemic Amines

The following diagram illustrates the decision logic and process flow for resolving a target amine using (1S)-(-)-Camphanic chloride.

Camphanic_Resolution_Workflow Racemate Racemic Amine (R/S) Reaction Derivatization Reaction (Nucleophilic Acyl Substitution) Racemate->Reaction Reagent (1S)-(-)-Camphanic Chloride (Pyridine/DMAP) Reagent->Reaction Diastereomers Mixture of Diastereomeric Amides (1S-R' and 1S-S') Reaction->Diastereomers Separation Separation Method Selection Diastereomers->Separation HPLC Normal/Reverse Phase HPLC (Exploit Polarity Difference) Separation->HPLC Cryst Fractional Crystallization (Exploit Lattice Energy) Separation->Cryst PureDiag Isolated Diastereomer (>99% de) HPLC->PureDiag Cryst->PureDiag XRay X-Ray Crystallography (Absolute Config Determination) PureDiag->XRay Optional Hydrolysis Hydrolysis/Cleavage (LiOH or Acid) PureDiag->Hydrolysis FinalProduct Enantiopure Amine Hydrolysis->FinalProduct

Figure 1: Operational workflow for chiral resolution using (1S)-(-)-Camphanic acid derivatives.

Experimental Protocol: Synthesis & Separation

This protocol describes the derivatization of a generic secondary amine. It is designed to be self-validating: the appearance of two distinct spots on TLC or peaks on HPLC confirms the formation of diastereomers.

Materials
  • Substrate: Racemic Amine (1.0 equiv)

  • Reagent: (1S)-(-)-Camphanic chloride (1.1 - 1.2 equiv) [Sigma-Aldrich / TCI]

  • Base: Pyridine (solvent/base) or Triethylamine/DMAP in DCM.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology
  • Preparation: In a flame-dried flask under nitrogen, dissolve the racemic amine (1.0 mmol) in anhydrous DCM (5 mL). Add Triethylamine (2.0 mmol) and a catalytic amount of DMAP (0.1 mmol).

  • Addition: Cool the solution to 0°C. Add (1S)-(-)-Camphanic chloride (1.1 mmol) portion-wise or as a solution in DCM.

    • Expert Insight: The acid chloride is moisture-sensitive. If the reagent is old, check its quality; hydrolyzed acid appears as a white precipitate that will not react.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Validation: Monitor by TLC.[2] You should see the disappearance of the starting amine and the appearance of two close-running spots (the diastereomers). If only one spot is visible, change the TLC solvent system (e.g., from Hexane/EtOAc to DCM/MeOH) to resolve the diastereomers.

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash organics with 1M HCl (to remove excess pyridine/amine), then brine. Dry over 
    
    
    
    and concentrate.
  • Separation (The Critical Step):

    • Flash Chromatography: Attempt separation on silica gel.[2] A gradient of Hexane:Ethyl Acetate is standard.

    • HPLC: If flash chromatography fails, use preparative HPLC. Camphanic amides often separate well on standard C18 columns due to the hydrophobic bulk of the camphanoyl group, unlike Mosher amides which often require specialized conditions.

Hydrolysis (Recovery)

To recover the pure amine enantiomer:

  • Reflux the isolated diastereomer in Ethanol/4N

    
     or treat with LiOH in THF/Water depending on the stability of the amine.
    
  • Note: Amide hydrolysis requires harsh conditions. Ensure your amine substrate can withstand refluxing acid/base.

Comparative Analysis: Camphanic vs. Mosher

Researchers often choose between Camphanic acid and Mosher's acid (MTPA). The choice depends on the end goal: Separation vs. Assignment .

Feature(1S)-(-)-Camphanic AcidMosher's Acid (MTPA)
Primary Utility Physical Separation (Crystallization/HPLC)NMR Assignment (Absolute Config)
Structure Rigid Bicyclic LactoneFlexible Acyclic Phenyl/CF3
Crystallinity High (Excellent for X-ray)Low to Moderate (Oils common)
NMR Utility Good (Diastereotopic shifts)Excellent (Predictable shielding models)
Separation Factor (

)
Generally Higher (Due to rigid bulk)Generally Lower
Cost ModerateHigh

Expert Recommendation:

  • Use Mosher's Acid if you need to determine the absolute configuration of a microscopic amount of sample via NMR (

    
     analysis).
    
  • Use Camphanic Acid if you need to physically separate gram-scale quantities of enantiomers to obtain pure drug substance, or if you plan to grow crystals for X-ray analysis.

References

  • Gerlach, H. (1968). The determination of the absolute configuration of alcohols and amines by derivatization with camphanic acid. Helvetica Chimica Acta, 51(7).

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.

  • Yarde, M. et al. (2025). Comparative study on separation of diastereomers by HPLC. ResearchGate.[3][4]

  • Organic Syntheses. (2011). Synthesis of (-)-(1S,4R)-Camphanoyl chloride. Organic Syntheses, Coll. Vol. 9, p.151.

  • Sigma-Aldrich. (2024). Product Specification: (1S)-(-)-Camphanic chloride.

Sources

Foundational

Technical Guide: (1S)-(-)-Camphanic Acid Derivatives in Chiral Resolution

Executive Summary & Commercial Reality Subject: (1S)-(-)-Camphanic Acid Amide (and its precursors). Primary Application: Chiral resolution of racemic amines and determination of enantiomeric excess (ee). Critical Distinc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Commercial Reality

Subject: (1S)-(-)-Camphanic Acid Amide (and its precursors). Primary Application: Chiral resolution of racemic amines and determination of enantiomeric excess (ee).

Critical Distinction: In the context of commercial availability for drug development, "(1S)-(-)-Camphanic acid amide" typically refers to the class of diastereomeric amides synthesized in situ by reacting a target amine with (1S)-(-)-Camphanic chloride .[1]

While the primary amide (Camphanic acid-NH₂) can be synthesized, it is not a standard catalog reagent. The commercially relevant entities are the Acid and the Chloride .[2] This guide focuses on the procurement of these precursors and the technical protocols to generate the amide derivatives required for chiral resolution.

Commercial Status at a Glance
CompoundCAS NumberCommercial StatusRole
(1S)-(-)-Camphanic Acid 13429-83-9 Widely Available Stable Precursor
(1S)-(-)-Camphanic Chloride 39637-74-6 Widely Available Active Reagent
(1S)-(-)-Camphanic Amide (Primary)N/A (Rare)Custom SynthesisIntermediate/Byproduct
Camphanic Amide DerivativesVariousIn Situ GeneratedTarget Analyte (Resolved)

Supply Chain & Procurement

For immediate experimental needs, researchers should procure (1S)-(-)-Camphanic Chloride .[1] If long-term stability is a concern, procure the Acid and synthesize the chloride fresh (see Protocol A).

Major Global Suppliers (Verified)

The following vendors are validated sources for high-purity (>98%) precursors.

SupplierProduct NameCatalog / SKU ExamplesPurityRegion
Sigma-Aldrich (Merck) (1S)-(-)-Camphanic chloride22617398%Global
Thermo Scientific (Alfa Aesar) (1S)-(-)-Camphanic chlorideL14063 / 1061662298%Global
TCI Chemicals (1S)-(-)-Camphanic ChlorideC1376>98%Asia/Global
Enamine (1S)-(-)-Camphanic acidCustom Blocks95%+Europe/US
Santa Cruz Biotech (1S)-(-)-Camphanic acidsc-23768299%US/Global

Procurement Note: The chloride is moisture sensitive . Ensure suppliers ship under inert atmosphere or sealed with desiccant. Upon receipt, store at 2–8°C under nitrogen/argon.

Technical Core: Mechanism of Action

The utility of Camphanic acid derivatives lies in their rigid bicyclic structure. When the enantiomerically pure (1S)-(-)-Camphanic chloride reacts with a racemic amine , it forms two diastereomeric amides .

  • Enantiomers (Target): Identical physical properties (hard to separate).

  • Diastereomers (Product): Different physical properties (NMR shifts, solubility, HPLC retention).

Reaction Workflow

The following diagram illustrates the transformation from commercial reagent to resolved analyte.

G cluster_products Diastereomeric Amides (Separable) Acid (1S)-(-)-Camphanic Acid (Commercial Precursor) Chloride (1S)-(-)-Camphanic Chloride (Active Reagent) Acid->Chloride SOCl2, Reflux (Protocol A) Amide1 (1S)-Camphanic-(R)-Amide Chloride->Amide1 + Amine (Protocol B) Amide2 (1S)-Camphanic-(S)-Amide Chloride->Amide2 + Amine (Protocol B) Amine Racemic Amine (Target Analyte) Amine->Amide1 Amine->Amide2

Figure 1: Synthesis and application workflow of Camphanic Acid derivatives. The chloride is the pivot point for generating separable diastereomers.

Experimental Protocols

These protocols are designed for high reproducibility in a drug discovery setting.

Protocol A: Synthesis of (1S)-(-)-Camphanic Chloride

Use this if commercial chloride stocks are degraded or unavailable.[1]

Reagents:

  • (1S)-(-)-Camphanic acid (10 mmol)[1][3]

  • Thionyl chloride (SOCl₂) (50 mmol, excess)

  • Dry Toluene (optional solvent)[1]

Method:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Addition: Add (1S)-(-)-Camphanic acid (2.0 g) to the flask. Add Thionyl chloride (5-10 mL) carefully.[1]

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Evolution of HCl and SO₂ gas indicates reaction progress.

  • Workup: Once the solution is clear, cool to room temperature.

  • Evaporation: Remove excess thionyl chloride under reduced pressure (rotary evaporator). Use a toluene azeotrope (2x 10 mL) to remove trace SOCl₂.

  • Product: The residue is (1S)-(-)-Camphanic chloride (off-white solid).[1] It can be used directly or recrystallized from hexane/petroleum ether if high purity is required [1].

Protocol B: Derivatization of Amines (General SOP)

Standard procedure for resolving chiral amines.

Reagents:

  • Target Amine (1.0 eq)[1]

  • (1S)-(-)-Camphanic Chloride (1.1 – 1.2 eq)[1]

  • Triethylamine (TEA) or Pyridine (2.0 eq)[1]

  • Dichloromethane (DCM), Anhydrous

Method:

  • Dissolution: Dissolve the amine (0.5 mmol) and TEA (1.0 mmol) in anhydrous DCM (5 mL) in a dried vial.

  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Add (1S)-(-)-Camphanic chloride (0.55 mmol) slowly (solid or dissolved in minimal DCM).

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of amine).

  • Quench: Add water (2 mL) to quench excess chloride.

  • Extraction: Wash the organic layer with 1M HCl (to remove unreacted amine/TEA), then sat. NaHCO₃, then Brine.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

  • Analysis: The resulting crude is a mixture of diastereomeric amides ready for HPLC or NMR analysis.

Analytical Validation

To confirm the formation of the amide and the separation of diastereomers, use the following markers.

1H NMR Spectroscopy

The rigid camphanic framework induces significant magnetic anisotropy . Look for distinct chemical shift differences (


) in the proton signals of the amine moiety between the two diastereomers.
  • Key Region: The methyl groups of the camphanoyl moiety (approx. 0.8 – 1.1 ppm) often split into distinct sets for the (S,R) and (S,S) diastereomers.

  • Shift Difference:

    
     of 0.05 – 0.2 ppm is common, allowing for integration and calculation of diastereomeric excess (de) [2].
    
HPLC Separation

Diastereomeric amides are separable on achiral stationary phases (e.g., C18 or Silica), which is a significant cost advantage over using Chiral columns.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water or Methanol/Water gradients.

  • Resolution: Baseline separation is typically achieved due to the distinct 3D shapes of the diastereomers.

References

  • Gerlach, H., et al. (1993). "(-)-(1S, 4R)-Camphanoyl Chloride".[1][3][4] Organic Syntheses, 71, 48.

  • Parker, D. (1991). "NMR determination of enantiomeric purity". Chemical Reviews, 91(7), 1441–1457.

  • Sigma-Aldrich. "Product Specification: (1S)-(-)-Camphanic chloride".[1] [1]

  • Thermo Fisher Scientific. "Chemicals & Reagents: Camphanic Acid Derivatives".

Sources

Exploratory

The Stereochemical Crucible: Theoretical vs. Experimental Properties of (1S)-(-)-Camphanic Acid Amides

This technical guide provides a rigorous analysis of (1S)-(-)-Camphanic acid amides , focusing on their pivotal role as Chiral Derivatizing Agents (CDAs) in stereochemical determination. It contrasts ab initio theoretica...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of (1S)-(-)-Camphanic acid amides , focusing on their pivotal role as Chiral Derivatizing Agents (CDAs) in stereochemical determination. It contrasts ab initio theoretical predictions with empirical data, offering a self-validating framework for absolute configuration assignment.[1][2]

Executive Summary

(1S)-(-)-Camphanic acid (CAS: 13429-83-9) is a bicyclic terpene derivative extensively used to resolve chiral amines and alcohols.[1][2] Its amide derivatives are not merely passive intermediates but active "stereochemical probes."[2] By converting enantiomeric mixtures into diastereomers, these amides amplify subtle chiral differences into measurable physical contrasts (NMR shifts, chromatographic retention).[2] This guide explores the convergence of Density Functional Theory (DFT) predictions and experimental spectroscopy (NMR, VCD, X-ray) to validate stereochemical assignments with high confidence.[2]

Theoretical Framework: The Computational Probe

Before wet-lab synthesis, theoretical modeling establishes the "ground truth" for how the camphanic moiety interacts with a substrate.

Conformational Analysis (DFT)

The camphanic acid amide linkage exhibits restricted rotation, creating distinct conformational populations.

  • Methodology: Global energy minimization is typically performed using DFT at the B3LYP/6-31G(d,p) level or higher (e.g., cc-pVTZ for VCD studies).[1][2]

  • Theoretical Prediction: Calculations consistently predict a "folded" conformation where the camphanic carbonyl oxygen acts as a hydrogen bond acceptor for the amide proton (intramolecular H-bond). This rigidity is crucial for the "shielding cone" effect used in NMR analysis.

  • Energy Landscape: The energy gap between the syn- and anti-periplanar conformers is often >3 kcal/mol, suggesting a single dominant species in solution at room temperature.[1]

Predicted Spectral Properties
  • Vibrational Circular Dichroism (VCD): Unlike standard IR, VCD is sensitive to chirality.[2] Theoretical spectra are generated by calculating the atomic axial tensors (AAT) and atomic polar tensors (APT) .[2] A match between the calculated sign of the carbonyl stretch (~1750 cm⁻¹) and the experimental spectrum confirms absolute configuration.

  • NMR Shielding Tensors (GIAO): Gauge-Independent Atomic Orbital (GIAO) calculations predict the magnetic environment of protons.[1][2] In camphanic amides, the bicyclic framework creates a predictable anisotropy zone, shielding protons on one face of the substrate while deshielding the other.

Experimental Characterization: The Empirical Reality

Synthesis of Camphanic Acid Amides

The standard route utilizes (1S)-(-)-Camphanic chloride (CAS: 39637-74-6) to ensure complete conversion without racemization.[1][2]

Protocol: General Synthesis of Camphanic Amides
  • Reagents: (1S)-(-)-Camphanic chloride (1.1 eq), Target Chiral Amine (1.0 eq), Triethylamine (Et₃N, 1.5 eq), Dichloromethane (DCM, anhydrous).[1][2]

  • Workflow:

    • Dissolve the amine and Et₃N in dry DCM at 0°C under N₂ atmosphere.

    • Add Camphanic chloride dropwise (exothermic reaction).[2]

    • Warm to room temperature (25°C) and stir for 2–4 hours.

    • Quench: Wash with 1M HCl (remove unreacted amine), then sat. NaHCO₃ (remove acid), then Brine.[2]

    • Purification: Flash column chromatography (Hexane/EtOAc) or recrystallization (EtOH).[2]

Physical Properties Comparison
PropertyTheoretical Prediction (Computed)Experimental Reality (Typical)Notes
Conformation Rigid, H-bonded (Intramolecular)Rigid (confirmed by NOE NMR)H-bond locks the chiral pocket.[1][2]
C=O IR Stretch ~1780 cm⁻¹ (Lactone), ~1680 cm⁻¹ (Amide)1785–1790 cm⁻¹ (Lactone), 1670–1690 cm⁻¹DFT often overestimates frequencies; scaling factors (0.[1][2]96) required.[2]
Solubility LogP ~ 1.3 (Predicted)Soluble in DCM, CHCl₃, MeOH; Insoluble in H₂OExcellent for organic phase extraction.[2]
Melting Point N/A (Lattice energy difficult to compute)Derivative dependent (often >150°C)High MP aids in crystallographic resolution.[2]

The Nexus: Assigning Absolute Configuration

The most powerful application of camphanic amides is the


 (Delta-Delta) Method . This compares the theoretical shielding model with experimental NMR shifts.
The Mechanism
  • Theory: The camphanic ester/amide carbonyl group has a magnetic anisotropy cone. In the dominant conformer, this cone shields substituents on the R-side of the amine and deshields the S-side (or vice versa, depending on the specific geometry).

  • Experiment: You synthesize the amide with the unknown amine. You then compare the proton signals (

    
    H NMR) of the diastereomers (if resolving a racemate) or compare to a reference model.
    
  • Validation: If the experimental ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     values ($ \delta{R} - \delta_{S} $) match the sign predicted by the shielding cone model, the configuration is assigned.
    
Visualization: The Configuration Assignment Workflow

The following diagram illustrates the logical flow from synthesis to stereochemical assignment, integrating both theoretical and experimental paths.

CamphanicAnalysis Start Target: Unknown Chiral Amine Synth Synthesis: React with (1S)-(-)-Camphanic Chloride Start->Synth Exp_Node EXPERIMENTAL DATA Synth->Exp_Node Theo_Node THEORETICAL MODEL Synth->Theo_Node Structure Input NMR 1H NMR Spectroscopy (CDCl3) Exp_Node->NMR XRay X-Ray Crystallography (Solid State) Exp_Node->XRay DeltaDelta Calculate Δδ: (δ_exp - δ_ref) vs (Shielding Cone) NMR->DeltaDelta Assignment ASSIGN ABSOLUTE CONFIGURATION (R or S) XRay->Assignment Direct Proof DFT DFT Optimization (B3LYP/6-31G*) Theo_Node->DFT Shielding Calculate Shielding Tensors (GIAO Method) DFT->Shielding Shielding->DeltaDelta DeltaDelta->Assignment Validated Inference

Caption: Workflow for stereochemical assignment using (1S)-(-)-Camphanic acid amides. Solid lines represent experimental steps; dashed lines represent computational inputs.

Critical Analysis: When Theory Fails

While robust, the theoretical-experimental correlation has limitations:

  • Solvent Effects: DFT calculations often assume a vacuum or implicit solvent (PCM).[2] However, experimental NMR in protic solvents (like Methanol-d4) can disrupt the intramolecular H-bond, altering the conformation and invalidating the shielding model.[1] Recommendation: Always perform NMR in non-polar solvents like

    
     or 
    
    
    
    to match the "folded" theoretical minimum.
  • Concentration Dependence: At high concentrations, camphanic amides can form intermolecular dimers (experimentally observed via IR), which are rarely modeled in standard DFT.[2] This can shift VCD signals.[2]

References

  • Sigma-Aldrich. (1S)-(-)-Camphanic chloride Product Specification. [1][2]

  • Stephens, P. J., et al. Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy. [2]

  • Setnicka, V., et al. Vibrational Circular Dichroism of 1,1′-Binaphthyl Derivatives: Experimental and Theoretical Study.[1] (Contextual reference for DFT/VCD methodology). [1][2]

  • Hargreaves, G. Camphanic Acid Derivatives as Chiral Resolving Agents.

  • Parker, D.NMR Determination of Enantiomeric Purity.

    
     methods).
    [1][2]
    

Sources

Protocols & Analytical Methods

Method

High-Precision Determination of Enantiomeric Excess via (1S)-(-)-Camphanic Acid Amide Derivatization

Abstract & Principle This application note details the protocol for determining the enantiomeric excess ( ) of chiral primary and secondary amines. Direct separation of amine enantiomers often requires expensive, substra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Principle

This application note details the protocol for determining the enantiomeric excess (


) of chiral primary and secondary amines. Direct separation of amine enantiomers often requires expensive, substrate-specific chiral HPLC columns. This protocol utilizes (1S)-(-)-Camphanic chloride , a highly reactive chiral derivatizing agent (CDA), to convert the enantiomeric amine mixture into a pair of diastereomeric amides.

Unlike enantiomers, these diastereomers possess distinct physical properties, allowing for baseline separation on standard achiral stationary phases (e.g., C18 HPLC) and distinct chemical shifts in NMR spectroscopy.

Core Advantages
  • Cost-Efficiency: Eliminates the need for chiral HPLC columns.

  • Versatility: Applicable to a wide range of steric and electronic amine profiles.

  • Robustness: The rigid bicyclic camphanoyl skeleton prevents racemization during the coupling step.

Mechanism of Action

The process relies on the reaction between a mixture of amine enantiomers (


-amine and 

-amine) and an enantiopure acylating agent (

-Camphanic chloride).

The resulting products are diastereomers.[1][2][3] The ratio of these diastereomers is chemically equivalent to the ratio of the original enantiomers, provided the reaction proceeds to completion (avoiding kinetic resolution).

Reaction Pathway Diagram

G cluster_inputs Input Materials cluster_products Diastereomeric Products Amine Chiral Amine Sample (Unknown ee) Intermediate Nucleophilic Acyl Substitution Amine->Intermediate Reagent (1S)-(-)-Camphanic Chloride (Excess) Reagent->Intermediate  Base (TEA/DMAP) Dia1 (1S)-Camphanic-(R)-Amide (Diastereomer A) Intermediate->Dia1 Dia2 (1S)-Camphanic-(S)-Amide (Diastereomer B) Intermediate->Dia2 Analysis Quantification (HPLC/NMR) Dia1->Analysis Dia2->Analysis

Figure 1: Reaction pathway converting enantiomeric mixtures into separable diastereomers.

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications.

ReagentCAS No.[4][5][6][7][8]Grade/PurityFunction
(1S)-(-)-Camphanic Chloride 39637-74-6 >98% (Optical Purity >99%)Chiral Derivatizing Agent
Dichloromethane (DCM)75-09-2AnhydrousSolvent
Triethylamine (TEA)121-44-8>99%Base (Acid Scavenger)
DMAP1122-58-3Catalytic GradeAcylation Catalyst
Sodium Bicarbonate (NaHCO₃)144-55-8Sat. Aqueous Sol.Quenching/Wash

Critical Note: Do not confuse Camphanic Chloride with Camphanic Acid (CAS 13429-83-9). While the acid can be used with coupling agents (EDC/HOBt), the chloride is preferred for faster, cleaner kinetics which minimizes the risk of kinetic resolution.

Experimental Protocol

Part A: Derivatization (Synthesis)[2][3][7][9][10]

Objective: Quantitative conversion of the amine to the amide. Scale: Analytical (approx. 10–20 mg of amine).

  • Preparation:

    • Flame-dry a 5 mL reaction vial or HPLC vial with a septum cap.

    • Purge with Nitrogen (

      
      ) or Argon.
      
  • Solubilization:

    • Dissolve 1.0 eq of the chiral amine sample (approx. 0.1 mmol) in 1.0 mL of anhydrous DCM.

    • Add 2.0 eq of Triethylamine (TEA).

    • (Optional) Add 5-10 mol% DMAP to accelerate the reaction for sterically hindered amines.

  • Reaction:

    • Cool the solution to 0°C (ice bath) to control initial exotherm.

    • Slowly add 1.2 to 1.5 eq of (1S)-(-)-Camphanic chloride .

    • Scientific Rationale: We use excess reagent to ensure 100% conversion . If the reaction stops at 50%, the faster-reacting enantiomer will be overrepresented (Kinetic Resolution), falsifying the

      
       data.
      
  • Incubation:

    • Allow the mixture to warm to room temperature.

    • Stir for 1–2 hours.

    • Checkpoint: Monitor by TLC or LC-MS to ensure the starting amine is completely consumed.

  • Quench & Workup:

    • Add 0.5 mL of saturated NaHCO₃ solution to quench excess acid chloride. Stir for 10 mins.

    • Dilute with 2 mL DCM.

    • Extract the organic layer and pass it through a small plug of anhydrous

      
       (or a syringe filter) to dry.
      
    • Evaporate solvent under nitrogen flow or reduced pressure.

Part B: Analytical Method (HPLC)

Objective: Separate diastereomers on an achiral column.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile (MeCN) + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 15 minutes (generic starting point).

  • Detection: UV at 210 nm (amide bond) and 254 nm (if aromatic amine).

Interpretation: You will observe two distinct peaks representing the


 and 

diastereomers.
Part C: Analytical Method (NMR)

Objective: Determine ratio via integration of distinct shifts.

  • Solvent:

    
     or 
    
    
    
    .
  • Target Signals:

    • The camphanoyl moiety contains three methyl groups. These often appear as distinct singlets between 0.8 ppm and 1.1 ppm.

    • Due to the chiral environment, the methyl peaks of the

      
       diastereomer will have slightly different chemical shifts (
      
      
      
      ) than the
      
      
      diastereomer.
  • Calculation: Integrate the corresponding methyl peaks (or the amide NH proton) for both diastereomers.

Data Analysis & Calculation

Once the peak areas (HPLC) or integrals (NMR) are obtained, calculate the enantiomeric excess.[9]

Formula:


Where:

  • 
     = Area/Integral of the major diastereomer peak.
    
  • 
     = Area/Integral of the minor diastereomer peak.
    
Analytical Workflow Diagram

Analysis cluster_HPLC HPLC (Achiral C18) cluster_NMR 1H NMR Sample Crude Reaction Mixture Method Select Method Sample->Method HPLC_Inj Inject Sample Method->HPLC_Inj  Trace Analysis NMR_Prep Dissolve in CDCl3 Method->NMR_Prep  Quick Check HPLC_Sep Peaks Separate based on Polarity/Hydrophobicity HPLC_Inj->HPLC_Sep HPLC_Calc Integrate UV Area HPLC_Sep->HPLC_Calc NMR_Shift Identify Split Methyl Signals (0.8 - 1.1 ppm) NMR_Prep->NMR_Shift NMR_Calc Integrate Proton Signals NMR_Shift->NMR_Calc

Figure 2: Decision tree for analytical quantification methods.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Inaccurate ee (Kinetic Resolution) Reaction did not reach 100% conversion. One enantiomer reacted faster than the other.CRITICAL: Increase reaction time or temperature. Ensure >1.2 eq of chloride reagent is used. Verify disappearance of starting amine by TLC.
Peak Overlap (HPLC) Diastereomers have similar polarity.Flatten the gradient (e.g., 40-60% MeCN over 20 mins) or switch to Methanol/Water.
Broad Peaks (NMR) Rotamers around the amide bond.Run NMR at elevated temperature (e.g., 50°C) to coalesce rotamers or switch to HPLC.
Racemization Harsh conditions.Camphanic acid is resistant to racemization, but avoid excessive heating (>40°C) during the reaction.

References

  • Gerlach, H. (1968).[7][10] Die Bestimmung der absoluten Konfiguration von Aminen und Alkoholen durch kinetische Racematspaltung. Helvetica Chimica Acta, 51(7), 1587–1593.

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.

  • Licea-Perez, H., et al. (2015).[2] Camphanic Acid Chloride: A Powerful Derivatization Reagent for Stereoisomeric Separation and its DMPK Applications. Bioanalysis, 7(23).

  • Sigma-Aldrich. (2023).[6] (1S)-(-)-Camphanic chloride Product Specification & Technical Data Sheet.

Sources

Application

Application Note: (1S)-(-)-Camphanic Acid Amide as a Chiral Building Block &amp; Resolving Agent

[1] Executive Summary (1S)-(-)-Camphanic acid is a rigid, bicyclic chiral derivatizing agent (CDA) derived from camphor.[1] While the acid itself is the source of chirality, it is most frequently employed in its activate...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(1S)-(-)-Camphanic acid is a rigid, bicyclic chiral derivatizing agent (CDA) derived from camphor.[1] While the acid itself is the source of chirality, it is most frequently employed in its activated form, (1S)-(-)-camphanic chloride , to react with racemic amines or alcohols.[1] The resulting camphanic acid amides (or esters) serve as crucial intermediates—"chiral building blocks"—that transform enantiomers into diastereomers.

This transformation creates distinct physical properties (solubility, chromatographic retention, NMR shifts), enabling the separation of enantiomers that are otherwise identical in achiral environments.[1] This guide details the protocols for synthesizing, separating, and analyzing these amides, focusing on the resolution of complex chiral amines where traditional tartaric acid salts fail.

Introduction: The Power of the Camphanoyl Scaffold

The utility of (1S)-(-)-camphanic acid stems from its rigid bicyclic framework .[1][2] Unlike flexible resolving agents (e.g., tartaric acid), the camphanoyl group acts as a "steric shield."[1] When bonded to a racemic amine, the bulky methyl groups at the bridgehead positions lock the conformation of the resulting amide.

Mechanism of Action
  • Derivatization: (1S)-(-)-Camphanic chloride reacts with a racemic amine (

    
    ) to form a 1:1 mixture of diastereomeric amides:
    
    • (1S)-Camphanoyl-(R)-Amine[1]

    • (1S)-Camphanoyl-(S)-Amine[1]

  • Differentiation: These diastereomers exhibit significantly different:

    • Crystallinity: Allowing separation by fractional crystallization.[1][3]

    • Polarity: Allowing separation by standard silica gel chromatography (flash or HPLC).[1][4]

    • NMR Environment: Inducing chemical shift non-equivalence (

      
      ) for determination of enantiomeric excess (ee).
      

Comparative Analysis: Selection Guide

Before initiating the protocol, verify that Camphanic acid is the optimal reagent for your substrate.

Feature(1S)-(-)-Camphanic AcidMosher's Acid (MTPA)Tartaric Acid
Primary Use Preparative Resolution (Crystallization/Chromatography)Analytical (NMR determination of absolute config)Large-scale Salt Resolution
Cost Low/ModerateHighVery Low
Crystallinity High (Rigid structure promotes lattice formation)Low (Often oils)High
NMR Utility Good (

H NMR shift reagent)
Excellent (

F NMR)
Poor
Stability High (Amides are very stable)ModerateN/A (Salt)
Recovery Difficult (Requires harsh hydrolysis)DifficultEasy (pH adjustment)

Experimental Protocols

Protocol A: Synthesis of Diastereomeric Camphanic Amides

Objective: Derivatize a racemic primary or secondary amine to create separable diastereomers.

Reagents:

  • Racemic Amine (1.0 equiv)[1]

  • (1S)-(-)-Camphanic Chloride (1.1 - 1.2 equiv) [CAS: 39637-74-6][1]

  • Triethylamine (

    
    ) or Pyridine (2.0 equiv)[1]
    
  • Dichloromethane (DCM) (Anhydrous)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv, optional catalyst for hindered amines)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
     or Argon.
    
  • Solvation: Dissolve the racemic amine (1 mmol) in anhydrous DCM (5–10 mL). Add

    
     (2 mmol).[1]
    
  • Addition: Cool the solution to 0°C. Add (1S)-(-)-camphanic chloride (1.1 mmol) portion-wise or as a solution in DCM.

    • Note: The reaction is exothermic. Maintain temperature < 5°C during addition to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours. Monitor by TLC (the amine spot should disappear; two new diastereomer spots may appear close together).

  • Quench & Workup:

    • Quench with saturated

      
       solution.[1]
      
    • Extract with DCM (3x).[1][3]

    • Wash combined organics with 1M HCl (to remove unreacted amine/pyridine), then brine.[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Protocol B: Separation of Diastereomers

Method 1: Fractional Crystallization (Preferred for Solids) [1]

  • Dissolve the crude amide mixture in a minimum amount of hot solvent (common systems: EtOAc/Hexane, EtOH, or Isopropanol).[1]

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the crystals.[1][5] These are typically enriched in one diastereomer.[1]

  • Validation: Check the purity of the crystals vs. the mother liquor using

    
    H NMR. The methyl peaks of the camphanoyl group (0.8 – 1.1 ppm) usually show distinct splitting for each diastereomer.
    

Method 2: Flash Chromatography (Preferred for Oils) [1]

  • Use a high-resolution silica column (particle size 25–40 µm).[1]

  • Elute with a low-polarity gradient (e.g., Hexane:EtOAc 95:5

    
     80:20).[1]
    
  • Due to the bulky camphanoyl group, the

    
     (difference in retention factor) is often sufficient (0.05 – 0.[1]1) for baseline separation.[1]
    
Protocol C: Hydrolysis & Recovery (The Critical Step)

Warning: Amides of camphanic acid are sterically hindered and chemically stable.[1] Standard basic hydrolysis often fails.[1]

Option 1: Acidic Hydrolysis (Robust) [1]

  • Dissolve the pure diastereomeric amide in 1,4-dioxane/water (1:1).[1]

  • Add concentrated

    
     or 
    
    
    
    (final concentration ~2–4 M).
  • Reflux for 12–24 hours.[1]

  • Workup: Cool, basify to pH 12 with NaOH, and extract the free amine into organic solvent (DCM/EtOAc).

Option 2: Reductive Cleavage (If amine structure permits) Note: This converts the carbonyl to a methylene group (forming an amine) or cleaves to an alcohol depending on reagents.[1] For recovery of the original amine, hydrolysis is strictly required. If the goal is to generate an amino-alcohol derivative, use


.

Analytical Application: NMR Determination of ee%

If preparative separation is not required, (1S)-(-)-camphanic chloride is an excellent shift reagent for determining the enantiomeric excess of a crude amine sample.[1]

  • Derivatize a small aliquot (~10 mg) of the amine using Protocol A.

  • Run

    
    H NMR  in 
    
    
    
    or
    
    
    (Benzene-d6 often enhances peak separation).
  • Analyze Region 0.7 – 1.2 ppm: The three methyl groups of the camphanoyl moiety will appear as singlets.

    • In a racemate, you will see "double singlets" (two sets of signals).[1]

    • In a pure enantiomer, you see only one set.[1]

  • Calculation: Integration of the diagnostic peaks allows calculation of the diastereomeric ratio (dr), which directly correlates to the ee of the starting amine.

Visualizing the Workflow

The following diagram illustrates the complete resolution lifecycle using Camphanic Acid Amide.

CamphanicResolution cluster_Separation Separation Phase Start Racemic Amine (R/S Mixture) Reaction Derivatization Reaction (DCM, Et3N, 0°C) Start->Reaction Reagent (1S)-(-)-Camphanic Chloride Reagent->Reaction Diastereomers Mixture of Diastereomeric Amides (S,R)-Amide + (S,S)-Amide Reaction->Diastereomers Method1 Method A: Recrystallization Diastereomers->Method1 If Crystalline Method2 Method B: Flash Chromatography Diastereomers->Method2 If Oil PureDia1 Pure Diastereomer A (e.g., S,R) Method1->PureDia1 PureDia2 Pure Diastereomer B (e.g., S,S) Method1->PureDia2 Method2->PureDia1 Method2->PureDia2 Hydrolysis Acid Hydrolysis (HCl/Dioxane, Reflux) PureDia1->Hydrolysis FinalProduct Pure Enantiomeric Amine (>98% ee) Hydrolysis->FinalProduct Auxiliary Recovered Camphanic Acid (Waste/Recycle) Hydrolysis->Auxiliary

Caption: Figure 1. Workflow for the resolution of racemic amines via formation and separation of camphanic acid amides.

Troubleshooting & Critical Parameters

Incomplete Derivatization
  • Symptom: Presence of starting amine in TLC/NMR.[1]

  • Cause: Steric hindrance of the amine or deactivated acid chloride.

  • Solution: Use fresh Camphanic Chloride (it hydrolyzes slowly in air).[1] Add DMAP (10 mol%) as a nucleophilic catalyst.[1] Heat to reflux in DCM or switch to Toluene (110°C).

Poor Separation (dr ~ 50:50 after column)[1]
  • Symptom: Diastereomers co-elute.[1]

  • Solution: Change the solvent system. If using Hexane/EtOAc, switch to DCM/MeOH or Toluene/Acetone.[1] The rigid camphanoyl group interacts differently with aromatic solvents. Try running the column at a lower temperature (0°C) to maximize interaction differences.

Hydrolysis Failure
  • Symptom: Amide remains intact after reflux.[1]

  • Solution: Camphanic amides are exceptionally stable.[1]

    • Escalation 1: Increase acid concentration (6M HCl).

    • Escalation 2: Use a sealed tube at 120°C.[1]

    • Escalation 3:Solvolysis. Use Ethanol/HCl instead of Water/HCl to form the ethyl ester of camphanic acid (easier to separate) and the amine salt.

References

  • Gerlach, H. (1993).[1][6] (-)-(1S,4R)-Camphanoyl Chloride.[1][6][7] Organic Syntheses. Link

  • Parker, D. (1991).[1] NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.[1] Link[1]

  • Sigma-Aldrich. (1S)-(-)-Camphanic chloride Product Sheet. Link

  • Yadav, J. S., et al. (2000).[1] Camphanic acid as a resolving agent. Tetrahedron: Asymmetry.[1][6] Link

  • TCI Chemicals. Chiral Resolution Agents Guide. Link

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Guide to the Cross-Validation of Chiral Purity using (1S)-(-)-Camphanic Acid Amides

For Researchers, Scientists, and Drug Development Professionals In the landscape of chiral analysis, the robust determination of enantiomeric excess (ee) and absolute configuration is paramount. (1S)-(-)-Camphanic acid,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral analysis, the robust determination of enantiomeric excess (ee) and absolute configuration is paramount. (1S)-(-)-Camphanic acid, and its more reactive counterpart, (1S)-(-)-camphanoyl chloride, serve as venerable reagents for the derivatization of chiral alcohols and amines. This guide provides an in-depth technical comparison of the results obtained using (1S)-(-)-Camphanic acid derivatives with other common methods, supported by experimental insights and protocols to ensure the cross-validation and integrity of your stereochemical assignments.

The Principle of Chiral Derivatization: From Enantiomers to Diastereomers

Enantiomers, being stereoisomers that are non-superimposable mirror images, possess identical physical properties in an achiral environment. This makes their direct analysis by common chromatographic and spectroscopic techniques, such as standard HPLC and NMR, impossible. Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with a racemic or enantiomerically enriched mixture to form a pair of diastereomers.[1][2] These diastereomers, having different physical and chemical properties, can then be separated and quantified using achiral analytical methods.

The fundamental workflow for using a CDA like (1S)-(-)-camphanic acid is a two-step process: derivatization followed by analysis. The success of this approach hinges on a few key criteria for the CDA: it must be of high enantiomeric purity, the derivatization reaction should proceed to completion to avoid kinetic resolution, and the resulting diastereomers must be stable under the analytical conditions.[2][3]

(1S)-(-)-Camphanic Acid: A Closer Look

(1S)-(-)-Camphanic acid is a chiral carboxylic acid derived from camphor. For derivatization, it is typically converted to the more reactive acid chloride, (1S)-(-)-camphanoyl chloride.[4][5] This reagent readily reacts with chiral alcohols and amines to form stable diastereomeric esters and amides, respectively. The rigid bicyclic structure of the camphanoyl moiety often imparts significant conformational differences between the resulting diastereomers, which is the basis for their separation and spectral differentiation.

dot

Caption: General workflow for determining enantiomeric excess using a chiral derivatizing agent.

Experimental Protocol: Derivatization of a Chiral Amine with (1S)-(-)-Camphanoyl Chloride

This protocol provides a general procedure for the formation of diastereomeric amides.

Materials:

  • Chiral amine (racemic or enantiomerically enriched)

  • (1S)-(-)-Camphanoyl chloride (≥98% purity)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Tertiary amine base (e.g., triethylamine or pyridine), distilled

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Nitrogen or argon gas for inert atmosphere

Procedure:

  • Sample Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the chiral amine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add a slight excess of the tertiary amine base (1.1-1.2 equivalents) to the solution and stir.

  • Derivatization: Dissolve (1S)-(-)-camphanoyl chloride (1.05-1.1 equivalents) in anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric amides.

  • Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel if required for baseline separation in subsequent analyses.

Cross-Validation of Results: A Comparative Analysis

The data obtained from the analysis of (1S)-(-)-camphanic acid derivatives should be critically evaluated and, where possible, cross-validated with results from other analytical techniques or alternative derivatizing agents.

High-Performance Liquid Chromatography (HPLC)

The separation of diastereomers by HPLC on an achiral stationary phase is a powerful method for determining enantiomeric excess.[6] The resolution of the diastereomeric peaks is a direct measure of the effectiveness of the chiral derivatizing agent.

Experimental Protocol: HPLC Analysis of Diastereomeric Camphanic Amides

  • Column: A standard achiral column, such as a silica gel column for normal-phase HPLC or a C18 column for reversed-phase HPLC, is typically used.[7][8]

  • Mobile Phase: For normal-phase separation of camphanic acid amides, a mixture of hexane and ethyl acetate is common. For reversed-phase, a gradient of water and acetonitrile or methanol is often employed.[7] The optimal mobile phase composition must be determined empirically for each set of diastereomers.

  • Detection: UV detection is generally suitable, as the camphanoyl moiety contains a carbonyl chromophore.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

dot

Caption: Workflow for ee determination by HPLC after chiral derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a powerful alternative for the analysis of diastereomers.[1] The different spatial arrangements of the two diastereomers lead to distinct chemical shifts (Δδ) for corresponding nuclei, particularly those close to the stereocenter.

Experimental Protocol: ¹H NMR Analysis of Diastereomeric Camphanic Amides

  • Sample Preparation: Dissolve an accurately weighed sample of the diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Spectral Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomers. Protons alpha to the newly formed amide bond or on the chiral auxiliary itself are often good candidates.

  • Quantification: Carefully integrate the selected pair of signals. The enantiomeric excess is calculated from the integration values:

    • ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100

Comparison with Alternative Chiral Derivatizing Agents

The choice of CDA can significantly impact the success of a chiral analysis. (1S)-(-)-Camphanic acid is often compared to other popular reagents, most notably Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).

Feature(1S)-(-)-Camphanic AcidMosher's Acid (MTPA)MαNP Acid
Structure Rigid, bicyclic terpene derivativePhenylacetic acid derivative with a CF₃ groupNaphthylpropionic acid derivative
Primary Use Determination of ee and absolute configuration of alcohols and aminesDetermination of ee and absolute configuration of alcohols and aminesDetermination of ee and absolute configuration of alcohols
NMR Analysis ¹H NMR¹H and ¹⁹F NMR[9]¹H NMR
HPLC Separation Good for many substrates, particularly with normal-phase chromatographyGenerally provides good separationCan offer superior separation due to the larger naphthyl group
Advantages Readily available, forms crystalline derivativesWell-established models for predicting absolute configuration, ¹⁹F NMR can simplify spectraLarge aromatic system often leads to larger Δδ values in NMR and better resolution in HPLC[10]
Limitations May provide poor resolution for some substratesCan be expensive, potential for racemization of the reagentLess universally applied than Mosher's acid

Quantitative Data Comparison (Illustrative)

Direct quantitative comparisons across a wide range of substrates are not always readily available in the literature. However, the following table provides an illustrative comparison of expected performance.

AnalyteDerivatizing AgentAnalytical MethodObserved SeparationReference
Flavonoids(1S)-(-)-Camphanic acidRP-HPLCBaseline separation of diastereomeric esters[7]
Tobacco Alkaloids(1S)-(-)-Camphanic acidGC-NPDGood separation of diastereomeric amides[11]
Secondary AlcoholsMosher's Acid (MTPA)¹H NMRΔδ of 0.05-0.2 ppm for protons near the stereocenter[12]
Secondary AlcoholsMαNP AcidNP-HPLCSeparation factor (α) often > 1.2[6][10]

Cleavage of Camphanic Amides and Esters

After separation of the diastereomers, it is often necessary to cleave the chiral auxiliary to recover the pure enantiomers of the analyte.

  • Ester Cleavage: Camphanate esters can typically be hydrolyzed under basic conditions (e.g., with lithium hydroxide or potassium carbonate in methanol/water) or reduced with reagents like lithium aluminum hydride.[13]

  • Amide Cleavage: Amide bonds are generally more robust than ester bonds. Cleavage often requires more stringent conditions, such as strong acid or base hydrolysis at elevated temperatures.[14]

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Derivatization Insufficient reagent, poor quality reagent, or presence of water.Use a slight excess of fresh (1S)-(-)-camphanoyl chloride under strictly anhydrous conditions.
Poor HPLC Resolution Inappropriate mobile phase or column.Optimize the mobile phase composition (e.g., adjust the ratio of polar and non-polar solvents). Try a different type of achiral column.
Overlapping NMR Signals Insufficient magnetic field strength or inherent similarity of the diastereomers.Use a higher field NMR spectrometer. Consider using a different chiral derivatizing agent that may induce larger chemical shift differences.
Inaccurate ee Values Kinetic resolution during derivatization or non-linearity of detector response.Ensure the derivatization reaction goes to completion by using an excess of the CDA. Validate the linearity of the detector response with standards of known concentration.

Conclusion

(1S)-(-)-Camphanic acid is a valuable and versatile tool for the determination of enantiomeric excess and absolute configuration of chiral alcohols and amines. The formation of diastereomeric amides and esters allows for their separation and quantification by standard HPLC and NMR techniques. For robust and reliable results, it is crucial to employ well-developed experimental protocols and to cross-validate the findings, where possible, against those obtained with alternative chiral derivatizing agents such as Mosher's acid or MαNP acid. By carefully considering the nature of the analyte and the strengths and limitations of each method, researchers can confidently determine the stereochemical integrity of their chiral compounds.

References

  • A Comparative Guide to Chiral Derivatizing Agents for HPLC Analysis: (S)-(+)
  • Philbin, C. S., & Schwartz, S. J. (2007). Resolution of diastereomeric flavonoid (1S)-(-)-camphanic acid esters via reversed-phase HPLC. Phytochemistry, 68(8), 1206–1211.
  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 28(5), 348–373.
  • An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy. Benchchem.
  • Chiral Derivatizing Agents: Key Criteria if Using to Determine Enantiomeric Excess.
  • Camphanic Acid Chloride: A Powerful Derivatization Reagent for Stereoisomeric Separation and its DMPK Applic
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  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). ARPI - UNIPI.
  • (-)-(1s,4r)-camphanoyl chloride. Organic Syntheses Procedure.
  • Harada, N. (2016).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. Sign in.
  • Camphanic acid chloride: a powerful derivatization reagent for stereoisomeric separation and its DMPK applic
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  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). PMC.
  • (-)-Camphanic acid chloride Analytical Chemistry Chongqing Chemdad Co. ,Ltd.
  • Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2017). PMC.
  • GCMS Section 6.14. Whitman People.
  • Rapid determination of enantiomeric excess via NMR spectroscopy. (2016). University of Birmingham.
  • Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450. (1995). PubMed.
  • Regioselective ester cleavage during the preparation of bisphosphonate methacryl
  • Alcohol or phenol synthesis by ester cleavage. Organic Chemistry Portal.
  • (1S)-(-)-Camphanic acid(13429-83-9) 1 H NMR. ChemicalBook.
  • The enzymatic cleavage of several pharmaceutical esters. (1977). PubMed.
  • Derivatization Techniques for GC Analysis of Primary Amines: Applic
  • Determination of Enantiomeric Excess via 31P-NMR. (2025).
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.

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Comparative

A Senior Application Scientist's Guide to Modern Synthetic Routes for Chiral Amides

For researchers, scientists, and professionals in drug development, the efficient and stereocontrolled synthesis of chiral amides is a cornerstone of modern medicinal chemistry. These motifs are ubiquitous in a vast arra...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and stereocontrolled synthesis of chiral amides is a cornerstone of modern medicinal chemistry. These motifs are ubiquitous in a vast array of pharmaceuticals and bioactive molecules, where stereochemistry dictates therapeutic efficacy and safety. This guide provides an in-depth comparison of leading-edge, alternative synthetic strategies for accessing enantioenriched chiral amides, moving beyond classical resolution and stoichiometric chiral pool approaches. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of enzymatic, organocatalytic, and transition-metal-catalyzed methods, supported by experimental data and detailed protocols.

Chemoenzymatic Dynamic Kinetic Resolution (DKR): A Powerful Alliance of Biocatalysis and Homogeneous Catalysis

Dynamic kinetic resolution (DKR) offers a significant advantage over traditional kinetic resolution by enabling the in-situ racemization of the slower-reacting enantiomer, thus allowing for a theoretical yield of 100% of a single enantiomer.[1] The chemoenzymatic approach, which pairs a selective enzyme with a compatible metal racemization catalyst, has proven to be a robust and highly efficient method for the synthesis of chiral amides from racemic amines.

Mechanistic Synergy

The power of this one-pot process lies in the harmonious interplay of two distinct catalytic cycles operating under the same reaction conditions. A lipase, such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer of a racemic primary amine. Simultaneously, a ruthenium catalyst, often of the Shvo type, facilitates the racemization of the unreacted amine enantiomer.[2][3] This continuous racemization ensures that the substrate for the enzymatic acylation is constantly replenished, driving the reaction towards a single, highly enantioenriched amide product.

G cluster_0 Enzymatic Resolution cluster_1 Chemical Racemization Racemic Amine Racemic Amine Enzyme (Lipase) Enzyme (Lipase) Racemic Amine->Enzyme (Lipase) (R)-Amine enters active site Chiral Amide Chiral Amide Enzyme (Lipase)->Chiral Amide Selective Acylation Unreacted Amine Unreacted Amine Enzyme (Lipase)->Unreacted Amine (S)-Amine released Acyl Donor Acyl Donor Acyl Donor->Enzyme (Lipase) Ru Catalyst Ru Catalyst Unreacted Amine->Ru Catalyst Coordination & Dehydrogenation Ru Catalyst->Racemic Amine Racemized Amine Imine Intermediate Imine Intermediate Ru Catalyst->Imine Intermediate Imine Intermediate->Ru Catalyst Hydrogenation

Caption: Chemoenzymatic DKR of a primary amine.

Performance Comparison

This method has been successfully applied to a wide range of primary amines, delivering excellent yields and enantioselectivities.

EntrySubstrate (Racemic Amine)Acyl DonorRacemization CatalystEnzymeYield (%)ee (%)Reference
11-PhenylethylamineIsopropyl acetateShvo's catalystCandida antarctica lipase B (CALB)95>99[2][3]
21-(4-Bromophenyl)ethylamineIsopropyl acetateShvo's catalystCALB92>99[2]
31,2,3,4-Tetrahydro-1-naphthylamineDibenzyl carbonateShvo's catalystCALB95>99[4]
4Indan-1-amineIsopropyl acetateShvo's catalystCALB93>99[2]
Experimental Protocol: Chemoenzymatic DKR of 1-Phenylethylamine

This protocol is adapted from the work of Paetzold and Bäckvall.[3]

  • To a solution of racemic 1-phenylethylamine (1.0 mmol) in toluene (5 mL) is added isopropyl acetate (2.0 mmol).

  • Candida antarctica lipase B (CALB, Novozym 435, 20 mg/mmol of substrate) and Shvo's catalyst (1-2 mol%) are added to the solution.

  • The reaction mixture is stirred at 70 °C and monitored by chiral GC or HPLC.

  • Upon completion, the enzyme is filtered off, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired (R)-N-(1-phenylethyl)acetamide.

Organocatalytic Dynamic Kinetic Resolution of Azlactones

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free alternatives that often operate under mild conditions.[1] Chiral bifunctional (thio)urea and squaramide catalysts have been particularly successful in the dynamic kinetic resolution of azlactones (2-oxazolin-5-ones) to produce valuable α-amino acid derivatives.[1]

Mechanism of Action

These catalysts operate through a dual activation mechanism. The (thio)urea or squaramide moiety acts as a hydrogen-bond donor, activating the azlactone electrophile. The basic amine functionality on the catalyst deprotonates the nucleophile (an alcohol), enhancing its reactivity. This concerted activation within a chiral scaffold directs the nucleophilic attack to one face of the rapidly racemizing azlactone, leading to high enantioselectivity.[1]

G Racemic Azlactone Racemic Azlactone Activated Complex Activated Complex Racemic Azlactone->Activated Complex H-bonding with (thio)urea Catalyst Chiral (Thio)urea Catalyst Catalyst->Activated Complex Alcohol Alcohol Alcohol->Activated Complex Deprotonation by amine Chiral Ester Chiral Ester Activated Complex->Chiral Ester Stereoselective ring-opening Chiral Ester->Catalyst Catalyst regeneration

Caption: Organocatalytic DKR of an azlactone.

Performance Comparison of Bifunctional Catalysts

A variety of bifunctional organocatalysts have been developed for this transformation, showing excellent performance across a range of azlactone substrates.

EntryAzlactone SubstrateAlcoholCatalyst (mol%)Yield (%)ee (%)Reference
12-Phenyl-4-methyl-azlactoneBenzyl alcoholChiral Thiourea (5)9891[5]
22-Phenyl-4-benzyl-azlactoneAllyl alcoholChiral Thiourea (5)9592[5]
32,4-Diphenyl-azlactoneBenzyl alcoholChiral Squaramide (10)9997[1]
42-Phenyl-4-(2-naphthyl)-azlactoneEthanolChiral Squaramide (10)9695[1]
Experimental Protocol: Thiourea-Catalyzed DKR of an Azlactone

This protocol is a general representation based on the work of Song and co-workers.[5]

  • To a solution of the racemic azlactone (0.2 mmol) in toluene (1.0 mL) is added the alcohol (0.4 mmol).

  • The chiral thiourea catalyst (0.02 mmol, 10 mol%) is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched α-amino ester.

Transition Metal-Catalyzed Asymmetric C-H Amidation

Directing group-assisted, transition metal-catalyzed C-H activation has revolutionized synthetic chemistry by offering a more atom- and step-economical approach to functionalization. In the context of chiral amide synthesis, enantioselective C-H amidation allows for the direct conversion of a prochiral C-H bond into a C-N bond with high stereocontrol. Iridium and rhodium catalysts have been at the forefront of these developments.[6][7]

Mechanistic Pathway

The catalytic cycle typically involves the coordination of a directing group on the substrate to the metal center. This is followed by a concerted metalation-deprotonation (CMD) step to form a metallacyclic intermediate. The CMD step is often the enantioselectivity-determining step, where a chiral ligand on the metal or a chiral additive dictates the facial selectivity of the C-H activation. The metallacycle then reacts with an amidation reagent (e.g., a dioxazolone or an azide), followed by reductive elimination to furnish the amidated product and regenerate the active catalyst.[8][9]

G Substrate Substrate Metallacycle Metallacycle Substrate->Metallacycle Coordination & C-H Activation Catalyst [M-L*] Catalyst->Metallacycle Intermediate Intermediate Metallacycle->Intermediate + Amidation Reagent Amidation Reagent Amidation Reagent Amidation Reagent->Intermediate Chiral Amide Chiral Amide Intermediate->Chiral Amide Reductive Elimination Chiral Amide->Catalyst Catalyst Regeneration

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
(1S)-(-)-Camphanic acid amide
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(1S)-(-)-Camphanic acid amide
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